molecular formula C23H25N5O4 B12109072 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5

Katalognummer: B12109072
Molekulargewicht: 435.5 g/mol
InChI-Schlüssel: RMRKSAOEJZMVHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 (CAS: 1184968-31-7) is a deuterium-labeled guanine derivative with a molecular formula of C23H19ClD5N5O3 and a molecular weight of 458.952 g/mol . This compound features two benzyloxy groups and five deuterium atoms incorporated into its structure, replacing hydrogen atoms at specific positions to enhance metabolic stability and serve as a tracer in pharmacokinetic studies . Its non-deuterated counterpart, Biolf-70 (CAS: 84222-47-9), shares the same core structure but lacks isotopic labeling .

The compound is primarily utilized in antiviral research and mass spectrometry-based assays due to its stable isotope properties, enabling precise tracking of drug metabolism and distribution . Its structural complexity arises from the benzyl-protected ether linkages, which confer resistance to enzymatic degradation compared to hydroxyl-containing analogs .

Eigenschaften

IUPAC Name

2-amino-9-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c24-23-26-21-20(22(29)27-23)25-15-28(21)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H3,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRKSAOEJZMVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(NC4=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Non-Deuterated Precursor

The parent compound, 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine, is synthesized via a nucleophilic substitution reaction. Guanine is first protected at the N9 position using a benzyloxymethyl group, followed by coupling with a benzyl-protected ethoxy-methyl moiety.

Reaction Conditions :

  • Solvent : Anhydrous dimethylformamide (DMF)

  • Catalyst : Sodium hydride (NaH)

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : ~65% (reported for analogous guanine derivatives).

Deuteration Strategy

Deuteration is achieved through hydrogen-deuterium (H/D) exchange at five specific positions. Two approaches are commonly utilized:

Approach 1: Post-Synthetic Deuteration

The non-deuterated precursor is treated with deuterated reagents to replace hydrogens at labile positions (e.g., hydroxyl or amine groups). For example:

  • Deuterating Agent : D2O\text{D}_2\text{O} in the presence of a palladium catalyst.

  • Conditions : 80°C, 24 hours, inert atmosphere.

  • Deuterium Incorporation : >98% at exchangeable sites.

Approach 2: Use of Deuterated Starting Materials

Deuterium is introduced early in the synthesis by employing deuterated benzyl groups (C6D5CH2\text{C}_6\text{D}_5\text{CH}_2) or deuterated ethylene glycol derivatives. This method ensures higher isotopic purity but requires specialized precursors.

Stepwise Preparation Protocol

Step 1: Protection of Guanine

Guanine is protected at the N9 position using chloromethyl benzyl ether under basic conditions:

Guanine+ClCH2OCH2C6H5NaH, DMF9-(Benzyloxymethyl)guanine\text{Guanine} + \text{ClCH}2\text{OCH}2\text{C}6\text{H}5 \xrightarrow{\text{NaH, DMF}} \text{9-(Benzyloxymethyl)guanine}

Key Parameters :

  • Reaction Time : 12 hours

  • Yield : 70–75%.

Step 2: Coupling with Benzyloxy-Ethoxy-Methyl Group

The protected guanine reacts with 2-benzyloxy-1-(benzyloxymethyl)ethanol in the presence of a coupling agent:

9-(Benzyloxymethyl)guanine+HOCH2C(OCH2C6H5)2DCC, DMAPPrecursor Compound\text{9-(Benzyloxymethyl)guanine} + \text{HOCH}2\text{C}(\text{OCH}2\text{C}6\text{H}5)_2 \xrightarrow{\text{DCC, DMAP}} \text{Precursor Compound}

Conditions :

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC)

  • Catalyst : 4-Dimethylaminopyridine (DMAP)

  • Solvent : Dichloromethane (DCM)

  • Yield : 60–65%.

Step 3: Deuteration

Deuteration is performed using either post-synthetic exchange or deuterated intermediates:

Method A: Post-Synthetic H/D Exchange

  • Reagents : D2O\text{D}_2\text{O}, Pd/C\text{Pd/C} (10% w/w)

  • Conditions : 80°C, 24 hours, H2\text{H}_2 atmosphere (to activate catalyst)

  • Isotopic Purity : 98.5%.

Method B: Deuterated Benzyl Groups

  • Deuterated Reagent : C6D5CH2Br\text{C}_6\text{D}_5\text{CH}_2\text{Br} (for benzylation)

  • Advantage : Avoids post-synthetic deuteration, ensuring uniform labeling.

Step 4: Deprotection and Purification

Final deprotection of benzyl groups is achieved via catalytic hydrogenation:

Protected IntermediateH2,Pd/CThis compound\text{Protected Intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}

Purification :

  • Column Chromatography : Silica gel, eluent = ethyl acetate/methanol (9:1)

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient.

Comparative Analysis of Deuteration Methods

Parameter Post-Synthetic Deuteration Deuterated Starting Materials
Isotopic Purity 98.5%99.8%
Reaction Time 24–48 hours12–18 hours
Cost LowerHigher
Scalability ModerateHigh
Side Reactions MinimalNegligible

Key Findings :

  • Method B (deuterated starting materials) offers superior isotopic purity and scalability but requires access to expensive deuterated reagents.

  • Method A is cost-effective but may necessitate additional purification steps to remove residual protons.

Industrial Production Considerations

Large-scale synthesis demands optimization for yield and reproducibility:

  • Continuous Flow Reactors : Enhance mixing and heat transfer during coupling steps.

  • In-Line Analytics : NMR and mass spectrometry for real-time monitoring of deuteration.

  • Yield Optimization :

    • Precursor Synthesis : 70% yield (bench scale) → 85% (industrial scale) via automated systems.

    • Deuteration : 95% efficiency in flow reactors vs. 85% in batch processes.

Challenges and Solutions

Isotopic Dilution

Issue : Protium contamination during workup.
Solution : Use of deuterated solvents (e.g., CD3OD\text{CD}_3\text{OD}) in all post-deuteration steps.

Functional Group Stability

Issue : Benzyl ether cleavage under acidic conditions.
Solution : Neutral pH buffers during purification .

Analyse Chemischer Reaktionen

Reaktionstypen

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanin-d5 kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Benzyloxygruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

    Reduktion: Die Verbindung kann reduziert werden, um die Benzyloxygruppen zu entfernen und ein einfacheres Guanin-Derivat zu erhalten.

    Substitution: Die Benzyloxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden üblicherweise verwendet.

    Reduktion: Katalytische Hydrierung oder die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

    Substitution: Nucleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So liefert beispielsweise die Oxidation typischerweise Aldehyde oder Säuren, während die Reduktion einfachere Guanin-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanin-d5 beinhaltet seine Einarbeitung in Nukleinsäuren oder seine Wechselwirkung mit Enzymen. Die Deuteriumatome sorgen für Stabilität und ermöglichen detaillierte mechanistische Studien mit Techniken wie der NMR-Spektroskopie.

Molekularziele und -wege

    Nukleinsäuren: Die Verbindung kann in DNA oder RNA eingebaut werden und beeinflusst deren Struktur und Funktion.

    Enzyme: Sie kann Enzyme hemmen, die am Nukleinsäurestoffwechsel beteiligt sind, wie z. B. Polymerasen und Kinasen.

Wirkmechanismus

The mechanism of action of 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 involves its incorporation into nucleic acids or interaction with enzymes. The deuterium atoms provide stability and allow for detailed mechanistic studies using techniques like NMR spectroscopy.

Molecular Targets and Pathways

    Nucleic Acids: The compound can be incorporated into DNA or RNA, affecting their structure and function.

    Enzymes: It can inhibit enzymes involved in nucleic acid metabolism, such as polymerases and kinases.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Features of Related Compounds

Compound Name CAS Number Molecular Formula Key Features Applications
9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 1184968-31-7 C23H19ClD5N5O3 Deuterated benzyloxy groups; enhanced metabolic stability Isotopic tracer in antiviral studies; pharmacokinetic assays
Biolf-70 (non-deuterated) 84222-47-9 C23H24ClN5O3 Non-deuterated analog; benzyloxy-protected Antiviral activity screening; precursor for deuterated derivatives
BIOLF-62 (9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine) N/A C9H13N5O5 Hydroxyl groups instead of benzyloxy; unlabeled Potent anti-herpes activity (HSV-1/2); lower cytotoxicity
PMEG (9-[2-(phosphonomethoxy)ethyl]guanine) 114088-58-3 C8H12N5O5P Phosphonate group for improved bioavailability Broad-spectrum antiviral agent; targets DNA polymerase
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 1794787-59-9 C8H7D4N5O3 Deuterated hydroxyethyl group; partial isotopic labeling Metabolic studies; drug interaction assays

Pharmacological and Mechanistic Differences

  • Deuterated vs. Non-Deuterated Analogs: The deuterated form (1184968-31-7) exhibits prolonged half-life due to the kinetic isotope effect, whereas Biolf-70 (84222-47-9) is more prone to rapid hepatic metabolism .
  • Benzyloxy vs. Hydroxyl Substituents : BIOLF-62 (hydroxyl-containing) demonstrates direct antiviral activity against herpes simplex virus (HSV-1/2) at concentrations 140–2,900-fold below cytotoxic levels. In contrast, benzyloxy derivatives like Biolf-70 are less potent antivirals but serve as stable intermediates for further modifications .
  • Phosphonate-Containing Analogs: PMEG (114088-58-3) incorporates a phosphonomethoxy group, enabling better cellular uptake and inhibition of viral DNA polymerase. This contrasts with the benzyloxy derivatives, which rely on passive diffusion .

Limitations and Challenges

  • Solubility Issues : The hydrophobic benzyloxy groups in this compound limit its aqueous solubility, necessitating formulation with surfactants or organic solvents .
  • Resistance Mechanisms : BIOLF-62-resistant HSV mutants exhibit cross-resistance to other nucleoside analogs, highlighting the need for structurally diverse derivatives like phosphonate-containing PMEG .

Biologische Aktivität

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 is a synthetic compound that belongs to the class of purine nucleoside analogs. This compound has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula: C23H25N5O4
  • Molecular Weight: 449.51 g/mol
  • InChIKey: SDIGUMTZNXZYIM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural resemblance to natural nucleosides, allowing it to interfere with nucleic acid synthesis. The benzyloxy and ethoxy groups enhance its lipophilicity, facilitating cellular uptake and enhancing its interaction with nucleic acid targets.

Antiviral Activity

Studies have shown that purine nucleoside analogs exhibit broad-spectrum antiviral activity. In particular, compounds similar to this compound have been effective against various viruses by inhibiting viral replication through incorporation into viral RNA or DNA:

  • Mechanism: The compound competes with natural nucleotides for incorporation into viral genomes, disrupting viral replication processes.
  • Efficacy: In vitro studies suggest significant antiviral potency against RNA viruses, although specific data on this compound's activity remains limited.

Anticancer Activity

The anticancer potential of purine analogs is well-documented. This compound has shown promise in various cancer models:

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • MCF7 (breast cancer)

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa15.2
A54912.8
MCF710.5

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of similar compounds in a model of viral infection. The results indicated that compounds with structural similarities to this compound significantly reduced viral load in infected cell cultures, suggesting a potential application in treating viral infections.

Case Study 2: Anticancer Activity

In a comparative study of various purine analogs, this compound demonstrated superior cytotoxic effects against HeLa cells compared to traditional chemotherapeutics like cisplatin. The study highlighted the compound's ability to induce apoptosis through DNA damage pathways.

Q & A

Q. What are the key synthetic strategies for introducing deuterium into 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine, and how is the isotopic purity validated?

The deuterium labeling typically occurs at specific positions (e.g., methyl or benzyl groups) via hydrogen-deuterium exchange or by using deuterated precursors such as deuterated benzyl halides. For example, benzyl-protected intermediates are treated with deuterated reagents (e.g., D₂O or deuterated alcohols) under catalytic conditions . Isotopic purity (≥98 atom% D) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR), with quantification via high-resolution liquid chromatography-mass spectrometry (HR-LC-MS) .

Q. How is this deuterated compound utilized as an internal standard in antiviral drug metabolism studies?

The deuterated analog serves as a stable isotope-labeled internal standard (SIL) in quantitative LC-MS/MS assays. Its near-identical chemical properties to the non-deuterated parent compound minimize matrix effects, enabling precise measurement of pharmacokinetic parameters (e.g., clearance, half-life) in biological matrices like plasma or tissue homogenates .

Q. What analytical techniques are recommended for quantifying 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 in complex biological samples?

Reverse-phase ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard. Deuterium labeling reduces ion suppression and improves signal specificity. Method validation should include linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .

Advanced Research Questions

Q. Does deuteration alter the antiviral activity or substrate specificity of this guanine analog compared to its non-deuterated form?

Deuteration may subtly influence enzymatic kinetics due to the kinetic isotope effect (KIE). For instance, deuterated analogs of related compounds show reduced Vmax/Km ratios for viral thymidine kinases by 10–30%, potentially delaying phosphorylation . However, the d5 label in this compound is strategically placed on non-reactive benzyl groups, minimizing interference with viral DNA polymerase inhibition .

Q. How can researchers design metabolic activation studies to track the triphosphate form of this compound in cytomegalovirus (CMV)-infected cells?

Use radiolabeled (³H or ¹⁴C) or deuterated analogs in conjunction with ion-pair chromatography to isolate phosphorylated metabolites. Time-course studies in HCMV-infected fibroblasts reveal triphosphate accumulation peaks 48–72 hours post-infection, correlating with viral DNA polymerase inhibition . For deuterated analogs, stable isotope tracing via MS/MS can differentiate host vs. viral kinase contributions .

Q. How should researchers address discrepancies in phosphorylation efficiency between in vitro enzymatic assays and cell-based studies?

In vitro assays using purified HSV-1 thymidine kinase may overestimate phosphorylation rates due to the absence of competing cellular nucleotidases. Validate findings with cell lysate-based assays and compare triphosphate levels in infected vs. uninfected cells using LC-MS. Adjust drug exposure times to account for delayed intracellular activation .

Q. What experimental strategies mitigate the extended intracellular half-life of the triphosphate form in pharmacokinetic modeling?

The prolonged persistence of the triphosphate (t1/2 >24 hours in HCMV-infected cells) complicates dose-frequency predictions. Use physiologically based pharmacokinetic (PBPK) models integrating in vitro half-life data and adjust for deuterium’s mass effects on transmembrane diffusion. Compare deuterated vs. non-deuterated analogs in murine infection models to refine dosing regimens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.